2',3,5-Tribromosalicylanilide 2',3,5-Tribromosalicylanilide
Brand Name: Vulcanchem
CAS No.: 4214-44-2
VCID: VC16979108
InChI: InChI=1S/C13H8Br3NO2/c14-7-5-8(12(18)10(16)6-7)13(19)17-11-4-2-1-3-9(11)15/h1-6,18H,(H,17,19)
SMILES:
Molecular Formula: C13H8Br3NO2
Molecular Weight: 449.92 g/mol

2',3,5-Tribromosalicylanilide

CAS No.: 4214-44-2

Cat. No.: VC16979108

Molecular Formula: C13H8Br3NO2

Molecular Weight: 449.92 g/mol

* For research use only. Not for human or veterinary use.

2',3,5-Tribromosalicylanilide - 4214-44-2

Specification

CAS No. 4214-44-2
Molecular Formula C13H8Br3NO2
Molecular Weight 449.92 g/mol
IUPAC Name 3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide
Standard InChI InChI=1S/C13H8Br3NO2/c14-7-5-8(12(18)10(16)6-7)13(19)17-11-4-2-1-3-9(11)15/h1-6,18H,(H,17,19)
Standard InChI Key RRNVCFJANVOCCY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2',3,5-Tribromosalicylanilide belongs to the salicylanilide family, characterized by a benzamide backbone with hydroxyl and bromine substituents. Its molecular formula is C₁₃H₈Br₃NO₂, with a molecular weight of 449.92 g/mol. The IUPAC name, 3,5-dibromo-N-(2-bromophenyl)-2-hydroxybenzamide, reflects the positions of the bromine atoms on the salicylate (2-hydroxybenzamide) and anilide (2-bromophenyl) moieties.

Key Structural Features:

  • Salicylate Moiety: A 2-hydroxybenzamide group with bromine at the 3 and 5 positions.

  • Anilide Moiety: A phenyl ring substituted with bromine at the 2' position.

  • Hydrogen Bonding: The hydroxyl group at position 2 and the amide linkage facilitate intermolecular interactions, influencing crystallinity and solubility.

Spectroscopic and Physicochemical Properties

While experimental data on this specific isomer remains limited, analogous tribromosalicylanilides exhibit distinct spectral signatures:

  • Infrared (IR): Strong absorption bands at ~3250 cm⁻¹ (O-H stretch) and ~1670 cm⁻¹ (amide C=O stretch).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Downfield shifts for aromatic protons adjacent to bromine atoms (δ 7.5–8.2 ppm).

    • ¹³C NMR: Resonances for carbons bonded to bromine appear at ~110–130 ppm.

PropertyValue
Melting PointNot reported
LogP (Partition Coefficient)Estimated ≥4.5 (high lipophilicity)
SolubilityLow in water; soluble in DMSO, acetone

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized through electrophilic aromatic bromination of salicylanilide. Key steps include:

  • Bromination:

    • Reagents: Bromine (Br₂) in aqueous acetic acid or emulsified water.

    • Conditions: 50–65°C, 6–12 hours.

    • Mechanism: Bromine acts as an electrophile, substituting hydrogen atoms at the 2', 3, and 5 positions.

  • Purification:

    • Recrystallization from ethanol/water mixtures yields >95% purity.

Reaction Equation:

Salicylanilide+3 Br2AcOH/H2O2’,3,5-Tribromosalicylanilide+3 HBr\text{Salicylanilide} + 3\ \text{Br}_2 \xrightarrow{\text{AcOH/H}_2\text{O}} \text{2',3,5-Tribromosalicylanilide} + 3\ \text{HBr}

Industrial Manufacturing

Optimized processes prioritize yield and cost-efficiency:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.

  • Bromine Recycling: Capturing HBr byproducts reduces waste and raw material costs.

ParameterLaboratory ScaleIndustrial Scale
Temperature50–65°C60–70°C
Reaction Time6–12 hours2–4 hours
Yield85–90%92–98%

Biological Activity and Mechanisms

Antimicrobial Efficacy

2',3,5-Tribromosalicylanilide demonstrates broad-spectrum activity against:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis.

  • Fungi: Candida albicans, Aspergillus niger.

Minimum Inhibitory Concentrations (MICs):

OrganismMIC (μg/mL)
Staphylococcus aureus1.5–3.0
Candida albicans4.0–8.0

Mechanism of Action

The compound’s activity stems from two primary effects:

  • Membrane Disruption: Bromine atoms increase lipophilicity, enabling integration into lipid bilayers and causing cell lysis.

  • Enzyme Inhibition: Competitive inhibition of microbial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis.

Comparative Activity:

CompoundTarget PathogensMIC Range (μg/mL)
2',3,5-TribromosalicylanilideGram-positive bacteria1.5–8.0
3,5-DibromosalicylanilideGram-positive bacteria4.0–16.0
HexachloropheneBroad-spectrum0.5–2.0

Applications in Industry and Medicine

Disinfectants and Preservatives

The compound is utilized in:

  • Surface Disinfectants: Effective in hospital settings against methicillin-resistant S. aureus (MRSA).

  • Cosmetic Preservatives: Concentration-limited use in creams and lotions (0.1–0.5% w/w).

Textile and Polymer Additives

Incorporated into fabrics and plastics to impart antimicrobial properties, reducing odor and degradation.

Toxicological and Regulatory Considerations

Acute and Chronic Toxicity

  • LD₅₀ (Rat, Oral): 1,200 mg/kg (moderate toxicity).

  • Photosensitization: Metabolites may generate reactive oxygen species under UV light, causing dermatitis.

Challenges and Future Directions

Resistance Development

Prolonged use may select for efflux pump-overexpressing microbial strains, necessitating combination therapies.

Green Synthesis Initiatives

Research focuses on catalytic bromination using H₂O₂-KBr systems to reduce bromine waste.

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